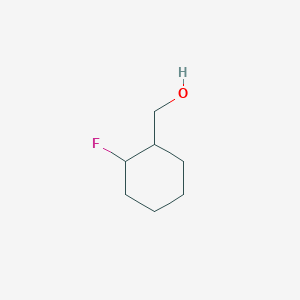

(2-Fluorocyclohexyl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: (2-Fluorocyclohexyl)methanol can be synthesized through several methods. One common approach involves the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions: (2-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2-Fluorocyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (2-Fluorocyclohexyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3)

Major Products Formed:

Oxidation: (2-Fluorocyclohexyl)ketone

Reduction: (2-Fluorocyclohexyl)methane

Substitution: (2-Azidocyclohexyl)methanol

科学研究应用

Medicinal Chemistry Applications

1. Drug Discovery:

Fluorinated compounds like (2-Fluorocyclohexyl)methanol are crucial in drug design due to their ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets . The compound may serve as a building block for synthesizing novel pharmaceuticals targeting various diseases.

2. Antiviral and Anticancer Agents:

Research has indicated that cycloalkyl alcohols, including fluorinated variants, exhibit promising activity against viral infections and certain types of cancers. Their mechanism of action often involves interference with cellular processes or pathways critical for pathogen survival or cancer cell proliferation .

Materials Science Applications

1. Polymer Chemistry:

this compound can be utilized in the synthesis of specialized polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated moieties into polymer backbones can lead to materials with improved chemical resistance and lower surface energy, making them suitable for coatings and sealants .

2. Solvent Applications:

Due to its unique properties, this compound may also find applications as a solvent in organic reactions, particularly where traditional solvents may pose safety or environmental concerns. Its low volatility and ability to dissolve a wide range of organic compounds make it an attractive alternative .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A recent study demonstrated the use of this compound in synthesizing a series of fluorinated derivatives aimed at enhancing the efficacy of existing antiviral medications. The study highlighted the compound's role in modifying the pharmacological profile of lead compounds through structure-activity relationship studies.

Case Study 2: Development of Fluorinated Polymers

In another investigation focused on material sciences, researchers explored the incorporation of this compound into polymer matrices. The resulting materials exhibited superior properties compared to non-fluorinated counterparts, including increased resistance to solvents and enhanced mechanical strength.

作用机制

The mechanism of action of (2-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom’s presence can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .

相似化合物的比较

Cyclohexanol: Similar structure but lacks the fluorine atom.

Cyclohexylmethanol: Similar structure but lacks the fluorine atom and has a different hydroxyl group position.

(2-Chlorocyclohexyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (2-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

生物活性

(2-Fluorocyclohexyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

This compound features a cyclohexane ring with a fluorine atom and a hydroxymethyl group. Its molecular formula is C7H13F, and it has a molecular weight of 130.18 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through various mechanisms, including altering the lipophilicity and metabolic stability of the compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, methanolic extracts containing this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis, evidenced by increased levels of caspase-3 and alterations in the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 20 | Increased caspase-3 levels |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies employing broth microdilution assays have shown that this compound exhibits potent antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| S. typhimurium | 0.75 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH free radical scavenging assay. The results indicate that this compound possesses significant antioxidant properties, with an IC50 value of approximately 2.4 mg/mL, suggesting it can effectively neutralize free radicals . This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 2.4 |

Case Studies

- Study on Anticancer Effects : A study involving the treatment of HeLa cells with this compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in early apoptotic cells at higher concentrations .

- Antimicrobial Efficacy : In another investigation, methanolic extracts containing this compound were tested against a panel of bacterial strains. The extracts exhibited varying degrees of antibacterial activity, with notable effectiveness against gram-positive bacteria like Staphylococcus aureus .

属性

IUPAC Name |

(2-fluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBVZRUZMOHQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。